In-Depth Technical Guide to 3-Bromo-2-chlorobenzotrifluoride
In-Depth Technical Guide to 3-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 56131-47-6 IUPAC Name: 1-Bromo-2-chloro-3-(trifluoromethyl)benzene
Executive Summary
3-Bromo-2-chlorobenzotrifluoride is a halogenated aromatic compound featuring a trifluoromethyl group, a bromine atom, and a chlorine atom on a benzene ring. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations, including cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. This guide provides a comprehensive overview of its known properties, safety information, and synthetic utility.
Physicochemical and Safety Data
A summary of the key physicochemical properties of 3-Bromo-2-chlorobenzotrifluoride is presented below. It is important to note that while some experimental data is available for isomeric and related compounds, specific experimentally verified data for this compound is limited. The data presented is a combination of available information and predicted values.
Table 1: Physicochemical Properties of 3-Bromo-2-chlorobenzotrifluoride
| Property | Value | Source |
| CAS Number | 56131-47-6 | [1][2][3] |
| IUPAC Name | 1-Bromo-2-chloro-3-(trifluoromethyl)benzene | [1] |
| Molecular Formula | C₇H₃BrClF₃ | [1][2] |
| Molecular Weight | 259.45 g/mol | [1] |
| Boiling Point | 207.7 ± 35.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [3] |
| Flash Point | 79.4 ± 25.9 °C (Predicted) | [3] |
| XLogP3 | 4.1 | [1] |
| Solubility | Generally soluble in organic solvents. Insoluble in water. | [4][5][6] |
Table 2: Safety and Hazard Information
| Hazard Statement | Classification |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[1]
Synthetic Pathways and Experimental Protocols
Common Synthetic Strategies:
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Electrophilic Aromatic Substitution: This approach involves the sequential halogenation of a benzotrifluoride precursor. The order of introduction of the bromine and chlorine atoms is critical and is dictated by the directing effects of the substituents already present on the aromatic ring.
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Sandmeyer Reaction: A versatile method for introducing a variety of substituents onto an aromatic ring, the Sandmeyer reaction can be employed. This would typically start from an appropriately substituted aniline, which is then diazotized and subsequently treated with a copper(I) halide to install the bromo or chloro group.
Logical Workflow for Synthesis via Sandmeyer Reaction:
Caption: A potential synthetic route to 3-Bromo-2-chlorobenzotrifluoride.
Applications in Drug Development and Agrochemicals
Benzotrifluoride derivatives are of significant interest in medicinal chemistry and agrochemical research. The trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.
3-Bromo-2-chlorobenzotrifluoride serves as a versatile building block. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, facilitating the synthesis of diverse compound libraries for screening and lead optimization.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromo-2-chlorobenzotrifluoride.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
While specific biological activities of 3-Bromo-2-chlorobenzotrifluoride itself are not widely documented, its role as a precursor to more complex molecules underscores its importance. The resulting compounds from its derivatization have the potential to interact with a variety of biological pathways, and their specific activities would be dependent on the nature of the coupled substituent. The development of novel benzotriazole and benzotriazine derivatives, for instance, has shown promise in yielding compounds with antimicrobial and other pharmacological activities.[3][7]
Conclusion
3-Bromo-2-chlorobenzotrifluoride is a key chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its utility is primarily derived from the presence of multiple reactive sites that allow for selective functionalization, most notably through palladium-catalyzed cross-coupling reactions. While specific experimental data for this compound is limited, an understanding of the properties and reactivity of related benzotrifluoride derivatives provides a strong basis for its application in research and development. Further investigation into its specific reaction protocols and the biological activities of its derivatives is warranted.
References
- 1. CAS#:344-65-0 | 1-Bromo-4-chloro-2-(trifluoromethyl)benzene | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
